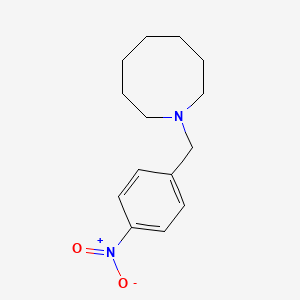![molecular formula C14H8Cl2N2OS B5686839 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one” is a benzothiazinone derivative. Benzothiazinones are heterocyclic compounds containing a benzene ring fused to a thiazinone ring. They have been studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazinones are generally synthesized through the condensation of appropriate anilines and acid chlorides .Molecular Structure Analysis
The compound contains a benzothiazinone core, which is a bicyclic system with a sulfur and a nitrogen atom. It also has a dichlorophenylamino substituent, which suggests the presence of a phenyl ring with two chlorine atoms and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amine and ketone) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one, focusing on six unique applications:
Antitumor Activity
2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one has shown significant potential in antitumor research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This compound works by interfering with cell cycle progression and inducing apoptosis in tumor cells. Its effectiveness against specific types of cancer, such as breast and lung cancer, makes it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound exhibits strong antimicrobial activity against a range of bacterial and fungal pathogens. It has been tested against strains of Staphylococcus aureus, Escherichia coli, and Candida albicans, showing potent inhibitory effects. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes, making it a valuable compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
The compound has shown neuroprotective effects in various models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. By modulating signaling pathways involved in cell survival and death, it holds promise for the development of neuroprotective therapies .
Antioxidant Activity
2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases, including cardiovascular diseases and cancer. Its antioxidant properties make it a potential candidate for developing supplements or drugs aimed at reducing oxidative damage .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with hemoglobin subunit alpha and hemoglobin subunit beta .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways involving egfr and hdac . These pathways play crucial roles in cell proliferation and differentiation, and their modulation can have significant effects on cellular function.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with times to maximum concentration ranging from 025 to 15 hours . The half-life and clearance of these compounds are also variable .
Result of Action
Similar compounds have been found to have antitumor activity, suggesting that this compound may also have potential therapeutic effects .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dichloroanilino)-3,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)17-14-18-12-4-2-1-3-9(12)13(19)20-14/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRASKRRSLLUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SC(=N2)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-isopropyl-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5686777.png)
![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)
![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5686829.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)

